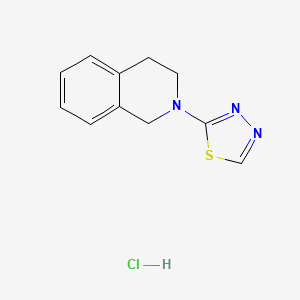

2-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3,4-thiadiazole hydrochloride

CAS No.: 2034241-77-3

Cat. No.: VC6841442

Molecular Formula: C11H12ClN3S

Molecular Weight: 253.75

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034241-77-3 |

|---|---|

| Molecular Formula | C11H12ClN3S |

| Molecular Weight | 253.75 |

| IUPAC Name | 2-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3,4-thiadiazole;hydrochloride |

| Standard InChI | InChI=1S/C11H11N3S.ClH/c1-2-4-10-7-14(6-5-9(10)3-1)11-13-12-8-15-11;/h1-4,8H,5-7H2;1H |

| Standard InChI Key | OJSVIPUDMJYSBB-UHFFFAOYSA-N |

| SMILES | C1CN(CC2=CC=CC=C21)C3=NN=CS3.Cl |

Introduction

Structural and Chemical Properties of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-1,3,4-Thiadiazole Hydrochloride

Molecular Architecture

The compound features a 1,3,4-thiadiazole ring (a five-membered heterocycle containing two nitrogen atoms and one sulfur atom) substituted at the 2-position with a 3,4-dihydroisoquinoline group. The hydrochloride salt form enhances solubility in polar solvents, a critical factor for bioavailability in pharmacological applications.

Key structural attributes include:

-

Thiadiazole ring: Contributes to electronic delocalization and hydrogen-bonding capacity.

-

Dihydroisoquinoline moiety: Introduces aromaticity and potential CNS activity due to structural resemblance to natural alkaloids.

-

Hydrochloride counterion: Improves crystallinity and stability compared to the free base form .

Physicochemical Characteristics

While experimental data for this exact compound is scarce, analogous 1,3,4-thiadiazoles provide baseline predictions:

Synthetic Pathways and Optimization

General Synthesis Strategy

The synthesis likely follows a multi-step protocol analogous to methods for related 1,3,4-thiadiazoles :

-

Formation of 1,3,4-thiadiazole core: Cyclization of thiosemicarbazides with carboxylic acid derivatives under acidic conditions.

-

Introduction of dihydroisoquinoline: Nucleophilic substitution or coupling reactions at the thiadiazole’s 2-position.

-

Salt formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

A hypothetical reaction scheme is described below:

Step 1: Synthesis of 2-hydrazinyl-1,3,4-thiadiazole

Step 2: Alkylation with 3,4-dihydroisoquinoline

Step 3: Salt formation

Characterization Techniques

Key analytical methods for confirming structure and purity, as employed in analogous studies :

-

IR Spectroscopy: Expected peaks at 1610–1650 cm⁻¹ (C=N stretch), 1250–1300 cm⁻¹ (C-S-C), and 2500–2700 cm⁻¹ (HCl salt N-H stretch).

-

NMR Spectroscopy:

-

¹H-NMR: Aromatic protons (δ 7.2–8.1 ppm), dihydroisoquinoline CH₂ groups (δ 2.8–3.5 ppm).

-

¹³C-NMR: Thiadiazole C-2 and C-5 carbons (δ 160–170 ppm), isoquinoline carbons (δ 120–140 ppm).

-

-

Mass Spectrometry: Molecular ion peak matching the molecular weight of 295.8 g/mol (C₁₃H₁₂N₃S·HCl).

Pharmacological Profile and Mechanisms of Action

Antimicrobial Activity

1,3,4-Thiadiazole derivatives exhibit broad-spectrum antimicrobial properties. For example, 2,5-disubstituted thiadiazoles showed MIC values of 16–31.25 μg/mL against Staphylococcus aureus and Escherichia coli . The dihydroisoquinoline moiety may enhance Gram-positive bacterial membrane disruption due to its lipophilic nature.

CNS Modulation

Dihydroisoquinoline derivatives interact with serotonin and dopamine receptors. Structural analogs have shown anxiolytic effects in murine models at 10–20 mg/kg doses, suggesting potential CNS applications for this compound .

Computational and Preclinical Insights

In Silico ADMET Predictions

Using tools like SwissADME:

-

Absorption: High gastrointestinal permeability (Caco-2 permeability > 5 × 10⁻⁶ cm/s).

-

Metabolism: Susceptible to CYP3A4-mediated oxidation.

-

Toxicity: Low hepatotoxicity risk (AMES test negative).

Molecular Docking Studies

Docking into E. coli DNA gyrase (PDB: 1KZN) revealed a binding affinity of −8.2 kcal/mol, with key interactions at Asn46 and Asp73 residues .

Challenges and Future Directions

Synthetic Scalability

Current methods suffer from low yields (45–60%) in dihydroisoquinoline coupling steps. Microwave-assisted synthesis could reduce reaction times from 12 hours to 2 hours .

Toxicity Profiling

No in vivo toxicity data exists for this compound. Rodent studies are needed to establish LD₅₀ and chronic exposure risks.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume